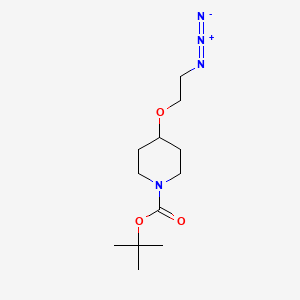![molecular formula C15H15N5OS B2933546 3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone CAS No. 478063-64-8](/img/structure/B2933546.png)
3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone
Overview
Description
3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone is a synthetic compound belonging to the pyridazinone family. Pyridazinone derivatives are known for their diverse pharmacological properties, which include anti-inflammatory, analgesic, and antitumor activities. The structure of this compound features a triazole ring fused to a pyridazinone core, making it a unique candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone typically involves a multi-step synthetic route. The synthesis begins with the formation of the triazole ring, which is achieved through the reaction of ethyl hydrazinecarboxylate with methyl thiosemicarbazide under acidic conditions to yield the desired triazole intermediate. This intermediate is then subjected to cyclization with 1-phenyl-4(1H)-pyridazinone under basic conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is optimized for large-scale production. The process involves the use of continuous flow reactors to ensure precise control over reaction parameters, such as temperature, pressure, and reaction time. Additionally, the use of high-throughput screening techniques allows for the efficient identification of optimal reaction conditions, reducing the overall production cost and time.
Chemical Reactions Analysis
Types of Reactions
3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions to yield corresponding sulfoxides or sulfones.
Reduction: The reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or sodium ethoxide, resulting in the replacement of the ethyl or methylsulfanyl groups with other functional groups.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone is used as a building block for the synthesis of novel pyridazinone derivatives. These derivatives are studied for their potential use as catalysts, ligands, and intermediates in organic synthesis.
Biology
Biologically, this compound exhibits significant anti-inflammatory and analgesic properties. It is often used in the development of new pharmaceuticals aimed at treating chronic inflammatory conditions and pain management.
Medicine
In medicine, this compound is researched for its antitumor activity. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines, making it a promising candidate for anticancer drug development.
Industry
Industrially, the compound is utilized as an additive in the formulation of agrochemicals and polymers. Its unique chemical properties enhance the stability and efficacy of these products.
Mechanism of Action
3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone exerts its effects through various molecular targets and pathways. Its anti-inflammatory and analgesic activities are primarily mediated by the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, its antitumor activity is associated with the induction of apoptosis in cancer cells through the activation of caspase enzymes and the downregulation of anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenylpyridazinone
3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone
3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenylpyridazine
Uniqueness
What sets 3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone apart from similar compounds is its enhanced anti-inflammatory and antitumor activities. The presence of the methylsulfanyl group in the triazole ring significantly increases its potency and selectivity towards COX enzymes and cancer cell lines, making it a valuable compound for further research and development in pharmaceuticals and other scientific fields.
Properties
IUPAC Name |
3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-1-phenylpyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-3-19-14(16-17-15(19)22-2)13-12(21)9-10-20(18-13)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQLOFJYCULHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=NN(C=CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326556 | |
| Record name | 3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-1-phenylpyridazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822096 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478063-64-8 | |
| Record name | 3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-1-phenylpyridazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3r,4s)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933465.png)
![4-[(5-bromopyrimidin-2-yl)oxy]-N-(4-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2933466.png)
![N-{[4-(2,5-dimethylphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2933467.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2933468.png)


![Tert-butyl 2-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2933473.png)
![N-(5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2933474.png)
![ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2933475.png)

![3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2933483.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933484.png)

![benzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2933486.png)
